molecular formula C17H24N2O3 B5462450 N-cyclohexyl-1-(2-furoyl)piperidine-4-carboxamide

N-cyclohexyl-1-(2-furoyl)piperidine-4-carboxamide

Cat. No. B5462450
M. Wt: 304.4 g/mol
InChI Key: GYPCAEZTTLMQIZ-UHFFFAOYSA-N
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Description

N-cyclohexyl-1-(2-furoyl)piperidine-4-carboxamide, commonly known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This molecule has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.

Mechanism of Action

CPP-115 works by inhibiting the enzyme N-cyclohexyl-1-(2-furoyl)piperidine-4-carboxamide transaminase, which is responsible for the breakdown of N-cyclohexyl-1-(2-furoyl)piperidine-4-carboxamide. This leads to an increase in N-cyclohexyl-1-(2-furoyl)piperidine-4-carboxamide levels in the brain, which can have a calming and inhibitory effect on neuronal activity. This mechanism of action is similar to that of benzodiazepines, which are commonly used to treat anxiety and insomnia.
Biochemical and physiological effects:
CPP-115 has been shown to increase brain levels of N-cyclohexyl-1-(2-furoyl)piperidine-4-carboxamide in a dose-dependent manner. This increase in N-cyclohexyl-1-(2-furoyl)piperidine-4-carboxamide levels has been associated with anticonvulsant, anxiolytic, and antidepressant effects in animal models. Moreover, CPP-115 has been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. However, more research is needed to fully understand the biochemical and physiological effects of CPP-115.

Advantages and Limitations for Lab Experiments

One of the advantages of CPP-115 is its selectivity for N-cyclohexyl-1-(2-furoyl)piperidine-4-carboxamide transaminase, which minimizes off-target effects. Moreover, CPP-115 has a long half-life, which allows for less frequent dosing. However, one limitation of CPP-115 is its poor solubility in water, which can make it difficult to administer in vivo. Moreover, CPP-115 has not been extensively studied in humans, and more research is needed to determine its safety and efficacy in clinical settings.

Future Directions

There are several future directions for research on CPP-115. One direction is to investigate its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. Moreover, more research is needed to fully understand the biochemical and physiological effects of CPP-115. Another direction is to develop more water-soluble analogs of CPP-115 that can be administered more easily in vivo. Finally, more research is needed to determine the safety and efficacy of CPP-115 in clinical settings.

Synthesis Methods

CPP-115 can be synthesized using a two-step process. The first step involves the reaction of 2-furoyl chloride with cyclohexylamine to form N-cyclohexyl-2-furoylamine. The second step involves the reaction of N-cyclohexyl-2-furoylamine with 4-cyanobenzoyl chloride to form CPP-115. The synthesis of CPP-115 has been optimized to produce high yields and purity.

Scientific Research Applications

CPP-115 has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. It has been shown to increase brain levels of N-cyclohexyl-1-(2-furoyl)piperidine-4-carboxamide, a neurotransmitter that plays a crucial role in regulating neuronal excitability. Studies have demonstrated that CPP-115 has anticonvulsant, anxiolytic, and antidepressant effects in animal models. Moreover, CPP-115 has been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury.

properties

IUPAC Name

N-cyclohexyl-1-(furan-2-carbonyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c20-16(18-14-5-2-1-3-6-14)13-8-10-19(11-9-13)17(21)15-7-4-12-22-15/h4,7,12-14H,1-3,5-6,8-11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYPCAEZTTLMQIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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